molecular formula C19H15N5O2S2 B2381158 N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251601-10-1

N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2381158
CAS No.: 1251601-10-1
M. Wt: 409.48
InChI Key: NZIDLEAQVZUYHC-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is an intricate organic compound, notable for its complex structure and multifaceted applications in various scientific fields. Its unique structure comprises both heterocyclic and acetamide groups, endowing it with a diverse range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Isothiazolo[4,5-d]pyrimidine Core: : Starting with a suitable pyrimidine precursor, it undergoes cyclization with thioamide under specific conditions to form the isothiazole ring.

  • Attachment of the Pyridinyl Group:

  • Incorporation of the Methylthio Group: : The methylthio group is introduced via a thiol-ene reaction, using appropriate thiol reagents.

  • Final Acetamide Formation: : The compound is then finalized by forming the acetamide linkage, typically through an acylation reaction with acetic anhydride.

Industrial Production Methods

For large-scale production, the synthesis might be streamlined by optimizing the reaction conditions, using high-yield catalysts, and implementing continuous flow processes to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur and nitrogen sites, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions might target the oxo group, converting it to a hydroxyl group under mild conditions.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents like N-bromosuccinimide for electrophilic substitutions, and strong nucleophiles like sodium methoxide for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions but often include functionalized derivatives that retain the core structure.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules and exploring reaction mechanisms involving heterocyclic systems.

Biology

Medicine

In the medical field, derivatives of this compound are investigated for their pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

Industrial applications include its use in the development of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

This compound exerts its effects primarily through interactions with molecular targets such as enzymes, receptors, and nucleic acids. Its unique structure allows it to bind selectively to these targets, modulating their activity and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(methylthio)phenyl)-2-(3-(pyridin-4-yl)isoxazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

  • N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-3-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Unique Aspects

Compared to similar compounds, N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide stands out due to its specific substitution pattern and the presence of the isothiazolo[4,5-d]pyrimidine core, which confer distinct chemical and biological properties.

This compound's unique combination of functional groups and structural elements positions it as a versatile molecule for a wide range of scientific and industrial applications.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S2/c1-27-14-4-2-3-13(9-14)22-15(25)10-24-11-21-17-16(12-5-7-20-8-6-12)23-28-18(17)19(24)26/h2-9,11H,10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIDLEAQVZUYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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